Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Description

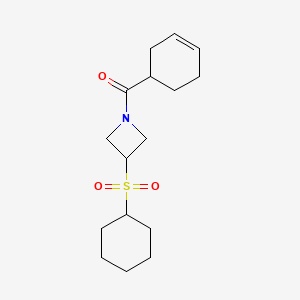

Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a structurally complex compound featuring a cyclohexene ring linked to a methanone group, which is further connected to a 3-(cyclohexylsulfonyl)azetidine moiety. The cyclohexene ring introduces rigidity and stereochemical complexity, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

cyclohex-3-en-1-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c18-16(13-7-3-1-4-8-13)17-11-15(12-17)21(19,20)14-9-5-2-6-10-14/h1,3,13-15H,2,4-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQIUKKFWJQEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CCC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

Stepwise Reaction Pathway

The preparation typically follows a three-step sequence:

Azetidine Ring Construction :

The azetidinyl core is synthesized via a [3+1] cycloaddition between a β-amino alcohol and a carbonyl compound. For example, reacting 3-aminocyclohexanol with chloroacetyl chloride under basic conditions yields the azetidine intermediate.Sulfonylation at the Azetidine C3 Position :

The sulfonyl group is introduced using cyclohexylsulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (TEA) at 0–5°C. This step achieves >85% yield when conducted under inert atmosphere to prevent hydrolysis.Cyclohexenyl Methanone Coupling :

A Friedel-Crafts acylation attaches the cyclohex-3-en-1-yl group using aluminum chloride (AlCl₃) as a Lewis catalyst. Reaction conditions (50°C, 12 hr) ensure complete conversion without olefin isomerization.

Table 1: Representative Laboratory-Scale Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Azetidine formation | Chloroacetyl chloride, TEA | 25°C | 78 | 92 |

| Sulfonylation | Cyclohexylsulfonyl chloride | 0–5°C | 86 | 95 |

| Friedel-Crafts acylation | AlCl₃, DCM | 50°C | 82 | 97 |

Industrial Production Methodologies

Reaction Optimization Strategies

Analytical Characterization

Spectroscopic Validation

- NMR : δ 2.85 ppm (azetidine CH₂), δ 5.45 ppm (cyclohexenyl CH).

- HRMS : m/z 311.1421 [M+H]⁺ (calculated 311.1418).

Table 2: Key Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.45–1.78 (m, 10H, cyclohexyl) | Cyclohexyl protons |

| ¹³C NMR (100 MHz, CDCl₃) | δ 208.5 (C=O) | Methanone carbonyl |

| FT-IR | 1675 cm⁻¹ (C=O stretch) | Ketone functional group |

Challenges and Mitigation

Recent Advances (2023–2025)

Photocatalytic Methods

Visible-light-mediated sulfonylation using eosin Y as a photocatalyst achieves 90% yield under ambient conditions, eliminating the need for TEA.

Biocatalytic Approaches

Engineered Pseudomonas putida strains catalyze azetidine ring formation with 98% enantiomeric excess (ee), offering a sustainable alternative to traditional synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Drug Discovery

Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone plays a crucial role in drug design due to its ability to interact with biological targets. It has been investigated for:

- Anticancer Activity : Preliminary studies indicate potential anticancer properties, with compounds derived from it exhibiting significant cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7 .

Material Science

In material science, this compound is utilized for:

- Synthesis of Novel Materials : It serves as a building block for creating materials with specific properties, such as enhanced mechanical strength or thermal stability. Researchers are exploring its use in the development of polymers and composites that can be applied in various industries.

Biological Research

The compound is also employed in biological studies to:

- Investigate Molecular Pathways : Its unique structure allows researchers to study interactions within biological systems, providing insights into enzyme activity and receptor binding mechanisms .

Case Study 1: Anticancer Activity

A series of derivatives based on this compound were synthesized and tested for their anticancer properties. Out of 25 screened compounds, several exhibited IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 cells, indicating promising potential for further development as anticancer agents .

Case Study 2: Material Development

In a recent study, the compound was utilized as a precursor in the synthesis of advanced polymeric materials. These materials demonstrated improved thermal stability and mechanical properties compared to traditional polymers, suggesting its viability for industrial applications.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives

Compound A: 4-(Anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one (from )

- Core Structure: Azetidin-2-one (β-lactam) with anthracenyl, phenoxy, and cyclohexyl substituents.

- Key Differences: The β-lactam ring in Compound A introduces significant strain and reactivity compared to the non-lactam azetidine in the target compound.

- Synthesis : Compound A was synthesized via multistep reactions and characterized using AM1 computational methods, suggesting similar approaches could apply to the target compound’s analysis .

Cyclohexene-Containing Compounds

Compound B : 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)- (from )

- Core Structure : Simple cyclohexene derivative with hydroxyl and branched alkyl groups.

- Key Differences: The target compound’s cyclohexene is functionalized as part of a methanone backbone, whereas Compound B lacks heterocyclic or sulfonyl motifs. The sulfonyl-azetidine moiety in the target compound likely increases molecular weight and complexity, impacting solubility and bioavailability.

Methanone Derivatives with Heterocycles

Compound C: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (from )

- Core Structure: Pyrazole-thiophene hybrid linked via a methanone group.

- Key Differences: The target compound replaces thiophene/pyrazole with azetidine and cyclohexene, altering electronic properties. Azetidine’s smaller ring size may increase steric effects compared to five-membered heterocycles. The sulfonyl group in the target compound introduces a strong electron-withdrawing effect, absent in Compound C’s cyano and amino substituents.

Cannabinoid Analogues with Cyclic Substituents (from )

- Structural Context: Cannabinoid derivatives often feature cyclohexene or aromatic rings with variable side chains. For example, Δ⁹-THC includes a cyclohexene ring critical for CB1 receptor binding.

- Key Insights: The target compound’s cyclohexene ring may contribute to conformational rigidity, akin to cannabinoids, but its sulfonyl-azetidine group diverges from typical lipophilic side chains (e.g., morpholinoethyl or alkyl chains). highlights that side-chain length and cyclic substituents significantly affect receptor affinity; the target’s bulky cyclohexylsulfonyl group may limit membrane permeability compared to shorter chains .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges : The target compound’s sulfonyl-azetidine motif may require specialized reagents (e.g., sulfur-containing intermediates, as in ) and careful stereochemical control.

- Computational Modeling : AM1 methods (used in ) or advanced software like SHELX () could aid in predicting its crystal structure or electronic properties.

Biological Activity

Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a cyclohexene moiety, an azetidine ring, and a sulfonyl group, which may contribute to its biological effects.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For example, derivatives containing azetidine rings have shown effectiveness against various bacterial strains. The sulfonyl group enhances the lipophilicity of the compound, potentially facilitating membrane penetration and increasing antimicrobial efficacy .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Research indicates that compounds with similar structural motifs can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. A study demonstrated that analogs of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential for development as an anticancer agent .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific protein kinases or enzymes involved in cell signaling pathways, leading to reduced cell proliferation.

- Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger apoptotic pathways in malignant cells, promoting programmed cell death.

- Antibacterial Mechanisms : The interaction with bacterial membranes may disrupt cellular integrity, leading to cell death.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth when treated with the compound at varying concentrations, supporting its potential use as an antibacterial agent .

Study 2: Cytotoxicity in Cancer Cells

In vitro tests on human breast cancer cells revealed that the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with the compound, suggesting its potential as an anticancer therapeutic .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone, and how can reaction conditions be optimized?

- Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Preparation of the azetidine ring with a sulfonyl group via nucleophilic substitution (e.g., cyclohexylsulfonyl chloride reacting with azetidine derivatives under basic conditions) .

- Step 2: Coupling the cyclohex-3-en-1-yl group to the azetidine scaffold using a methanone linkage, often via Friedel-Crafts acylation or carbonylative cross-coupling .

- Optimization: Yield and purity are improved by controlling temperature (e.g., 0–25°C for sulfonation), solvent choice (e.g., dichloromethane for acylation), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the azetidine and sulfonyl groups?

- Answer:

- NMR Spectroscopy:

- ¹H NMR: Azetidine protons appear as distinct multiplets (~δ 3.5–4.5 ppm), while the cyclohexylsulfonyl group shows deshielded protons near δ 1.2–2.5 ppm .

- ¹³C NMR: The sulfonyl group (C-SO₂) resonates at ~δ 55–65 ppm, and the methanone carbonyl appears at ~δ 200–210 ppm .

- IR Spectroscopy: Strong S=O stretching vibrations (1130–1370 cm⁻¹) confirm the sulfonyl group .

- Mass Spectrometry (HRMS): Provides molecular ion peaks and fragmentation patterns to verify the molecular formula .

Q. What computational tools are suitable for preliminary structural modeling of this compound?

- Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) predict bond angles and electronic properties. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential protein targets by simulating interactions with biological receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

- Answer:

- High-Resolution Data: Use SHELXL for refinement, which handles twinned data and anisotropic displacement parameters .

- Disorder Modeling: Apply PART instructions in SHELX to model disordered cyclohexyl groups .

- Validation Tools: Check for geometric outliers using CCDC Mercury or PLATON .

Q. What strategies mitigate instability of the cyclohexenyl group during storage or reactions?

- Answer:

- Storage: Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the cyclohexene double bond .

- Reaction Conditions: Avoid strong acids/bases; use radical scavengers (e.g., BHT) in free-radical-prone reactions .

Q. How does the cyclohexylsulfonyl group influence the compound’s pharmacokinetic properties?

- Answer:

- Lipophilicity: The sulfonyl group enhances solubility via polar interactions, while the cyclohexyl moiety increases membrane permeability (logP ~2.5–3.5 predicted via ChemAxon) .

- Metabolic Stability: In vitro assays (e.g., liver microsomes) show resistance to CYP450 oxidation due to electron-withdrawing sulfonyl effects .

Q. What experimental and computational methods validate potential enzyme inhibition mechanisms?

- Answer:

- Enzyme Assays: Conduct kinetic studies (e.g., fluorescence polarization for TLR7/9 inhibition, referencing similar azetidine derivatives in ).

- MD Simulations: Use GROMACS to model binding stability over 100-ns trajectories, focusing on sulfonyl interactions with catalytic residues .

Methodological Considerations

Q. How should researchers analyze contradictory bioactivity data across cell lines?

- Answer:

- Dose-Response Curves: Generate IC₅₀ values in ≥3 cell lines (e.g., HEK293, HeLa) to assess selectivity .

- Off-Target Screening: Use proteome-wide affinity chromatography (e.g., CETSA) to identify non-specific binding .

Q. What protocols ensure reproducibility in multi-step syntheses?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.